
3-fluoro-N-methylpyridin-2-amine
Overview
Description
3-fluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-methylpyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as tetra-n-butylammonium fluoride (TBAF) or other fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-fluoro-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its potential as a pharmacological agent due to its ability to modulate ion channels, particularly potassium channels. Research indicates that it acts as a potassium channel blocker, which could be beneficial in treating neurological disorders like multiple sclerosis by enhancing impulse conduction in demyelinated axons .
Synthesis of Active Compounds:
3-Fluoro-N-methylpyridin-2-amine serves as a key structural motif in the synthesis of various active pharmaceutical ingredients (APIs). It has been utilized in the development of over 20 new agrochemicals that have received ISO common names, indicating its significance in drug development.
Radiopharmaceuticals
Imaging Applications:
The presence of fluorine makes this compound suitable for use as a radiolabeled imaging agent. Its derivatives are being explored in positron emission tomography (PET) for visualizing biological processes in vivo. For instance, studies have shown that derivatives can be synthesized for effective labeling with fluorine-18, enhancing their utility in medical imaging .
Agrochemicals
Role in Crop Protection:
In agrochemical applications, this compound is involved in the synthesis of trifluoromethylpyridines, which are crucial for developing products that protect crops from pests. The compound's derivatives have shown positive results in field trials, highlighting their effectiveness in agricultural applications.
Materials Science
Fluorinated Metal-Organic Frameworks:
The compound is also utilized in the synthesis of fluorinated metal-organic frameworks (F-MOFs). These structures benefit from the incorporation of polar M–F and C–F bonds, which enhance interactions with gaseous molecules. This application is significant for gas storage and separation technologies.
Chemical Reactivity and Synthesis Methods
Reactivity:
this compound exhibits significant chemical reactivity due to its functional groups. It can undergo nucleophilic substitution and reduction reactions, making it a versatile building block for synthesizing more complex compounds.
Synthesis Techniques:
Several methods have been reported for synthesizing this compound, including direct fluorination techniques that enhance its reactivity and yield . The optimization of these methods is crucial for improving production efficiency and scalability.
Mechanism of Action
The mechanism of action of 3-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 2-fluoro-N-methylpyridin-3-amine
- 4-fluoro-N-methylpyridin-2-amine
- 3-chloro-N-methylpyridin-2-amine
Comparison: 3-fluoro-N-methylpyridin-2-amine is unique due to the position of the fluorine atom on the pyridine ring, which can significantly impact its chemical and biological properties. Compared to its chloro and bromo analogs, the fluorinated compound often exhibits different reactivity and stability, making it valuable for specific applications .
Biological Activity
3-Fluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : Approximately 126.13 g/mol
- Structural Features : The compound features a fluorine atom at the 3-position and a methylamine group at the 2-position of the pyridine ring, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate ion channels, particularly potassium channels. The presence of the fluorine atom enhances the compound's binding affinity to these channels, potentially leading to therapeutic effects in various neurological disorders. Its interaction with cytochrome P450 enzymes also suggests that it may influence metabolic pathways, affecting drug metabolism and efficacy.
1. Potassium Channel Modulation
This compound has been identified as a potassium channel blocker. This property could be leveraged in treating conditions such as epilepsy and other neurological disorders where potassium channel dysfunction is implicated. Studies indicate that the compound's efficacy can vary based on pH levels, suggesting that its therapeutic potential may be influenced by physiological conditions.
2. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, demonstrating significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents.
3. Anticancer Potential
The compound is also being explored for its anticancer properties. Preliminary studies have shown that it may inhibit the proliferation of cancer cell lines, although further research is needed to elucidate the specific mechanisms involved and to evaluate its effectiveness in vivo .
Comparative Analysis with Related Compounds
The following table summarizes key comparisons between this compound and structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoro-N-methylpyridin-3-amine | Fluorine at the 5-position | Different binding affinities; potential use in similar applications. |
3-Fluoro-5-methylpyridin-4-amine | Trisubstituted variant | Potentially higher potency as a potassium channel blocker. |
4-Aminopyridine | Amino group at the 4-position | Known for treating certain neurological conditions but lacks fluorine substitution. |
5-Chloro-N-methylpyridin-2-amine | Chlorine instead of fluorine | Different electronic properties affecting reactivity. |
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Potassium Channel Blocker Study : A study demonstrated that this compound effectively blocks specific potassium channels, with varying potency influenced by environmental pH levels. This finding supports its potential use in treating neurological disorders characterized by excitability due to potassium channel dysfunction.
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 125 μM. These results indicate its potential as a lead compound in antibiotic development .
- Anticancer Activity Assessment : Research has indicated that this compound could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. Further investigations are required to understand its mode of action fully .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-fluoro-N-methylpyridin-2-amine, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution of fluorinated pyridine precursors. For example, substituting pentafluoropyridine with methylamine under controlled conditions (e.g., sodium methoxide in DMF at 60–80°C) can introduce the N-methyl group while retaining fluorine at the 3-position . Optimizing stoichiometry and temperature is critical, as excess methylamine may lead to over-substitution. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%) .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology :
- NMR : NMR is essential for confirming fluorine substitution patterns. Chemical shifts for 3-fluoro pyridines typically range between -60 to -80 ppm (vs. CFCl) . NMR helps identify methyl group coupling (e.g., splitting due to adjacent fluorine).
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Hydrogen-bonding interactions (e.g., N–H⋯N/F) and intermolecular halogen contacts (e.g., F⋯F) can stabilize the lattice .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to potential toxicity (LD data pending; analogous fluoropyridines show R25: "Toxic if swallowed") .
- Avoid exposure to moisture, as hydrolysis may release HF. Store under inert atmosphere (N/Ar) at room temperature .
Advanced Research Questions
Q. How does fluorination at the 3-position influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Analysis : Fluorine’s electron-withdrawing effect activates the pyridine ring for coupling at the 2- or 4-positions. For example, Pd-catalyzed coupling of this compound with aryl boronic acids favors C4 functionalization due to ortho-directing effects of the amine and meta-directing effects of fluorine . Optimize catalysts (e.g., Xantphos/Pd(OAc)) and bases (t-BuONa) to suppress dehalogenation .
Q. What computational methods predict the tautomeric stability of this compound in solution?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model tautomeric equilibria between amine and imine forms. Solvent effects (e.g., PCM for DMSO/water) are critical; polar solvents stabilize the amine form via hydrogen bonding . Compare computed NMR shifts with experimental data to validate models .
Q. How can contradictory literature data on the compound’s reactivity be resolved?
- Case Study : Discrepancies in halogenation outcomes (e.g., bromination at C4 vs. C5) may arise from differing Lewis acid catalysts (e.g., AlCl vs. FeCl). Systematic kinetic studies under controlled conditions (temperature, solvent polarity) are recommended. Use in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .
Properties
IUPAC Name |
3-fluoro-N-methylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVFJTOQPSFLIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220714-69-2 | |
Record name | 3-fluoro-N-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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